

GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **GNE-4997**

Cat. No.: **B15541178**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GNE-4997**, a potent and selective inhibitor of Interleukin-2 Inducible T-cell Kinase (ITK). This document details its chemical properties, mechanism of action, key experimental data, and relevant protocols to support further research and development.

Core Molecular Information

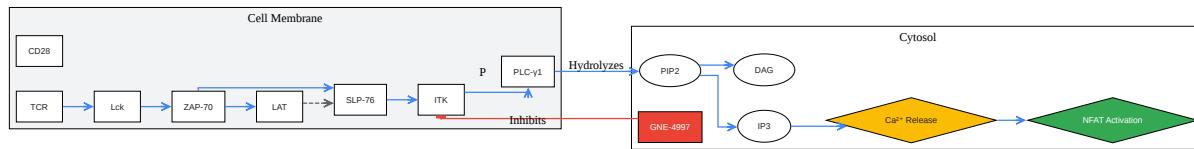
GNE-4997 is a small molecule inhibitor belonging to the tetrahydroindazole class.[\[1\]](#)

Property	Value	Reference
Molecular Weight	515.58 g/mol	[1] [2] [3] [4]
Molecular Formula	C25H27F2N5O3S	[1] [2]
CAS Number	1705602-02-3	[1] [2]
SMILES	O=C(C1=NNC2=C1C-- INVALID-LINK-- [C@@@]3(C)C2)NC4=CN(N=C4)--INVALID-LINK-- [C@@H]6S(CCCC6)(=O)=O	
2D Structure	 GNE-4997 Chemical Structure	

Mechanism of Action and Signaling Pathway

GNE-4997 is a highly potent and selective inhibitor of ITK, a member of the Tec family of non-receptor tyrosine kinases.[\[1\]](#) ITK is a crucial component of the T-cell receptor (TCR) signaling pathway. Upon TCR activation, ITK is activated and subsequently phosphorylates Phospholipase C-gamma 1 (PLC- γ 1). This phosphorylation event is critical for downstream signaling, leading to calcium mobilization and the activation of transcription factors such as NFAT (Nuclear Factor of Activated T-cells), ultimately driving T-cell activation, proliferation, and cytokine production. By inhibiting ITK, **GNE-4997** effectively blocks this signaling cascade.

Below is a diagram illustrating the ITK signaling pathway and the point of inhibition by **GNE-4997**.

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Caption: ITK Signaling Pathway and **GNE-4997** Inhibition.

Quantitative Data

GNE-4997 demonstrates high potency and selectivity for ITK.

Parameter	Value	Species	Assay	Reference
Ki	0.09 nM	Human	Biochemical Kinase Assay	[1][2]
IC50 (PLC- γ 1 phosphorylation)	4 nM	Human	Jurkat Cell-Based Assay	[2]
IC50 (IL-2 Production)	18 nM	Human	Primary T-Cell Assay	
IC50 (IL-13 Production)	11 nM	Human	Primary T-Cell Assay	

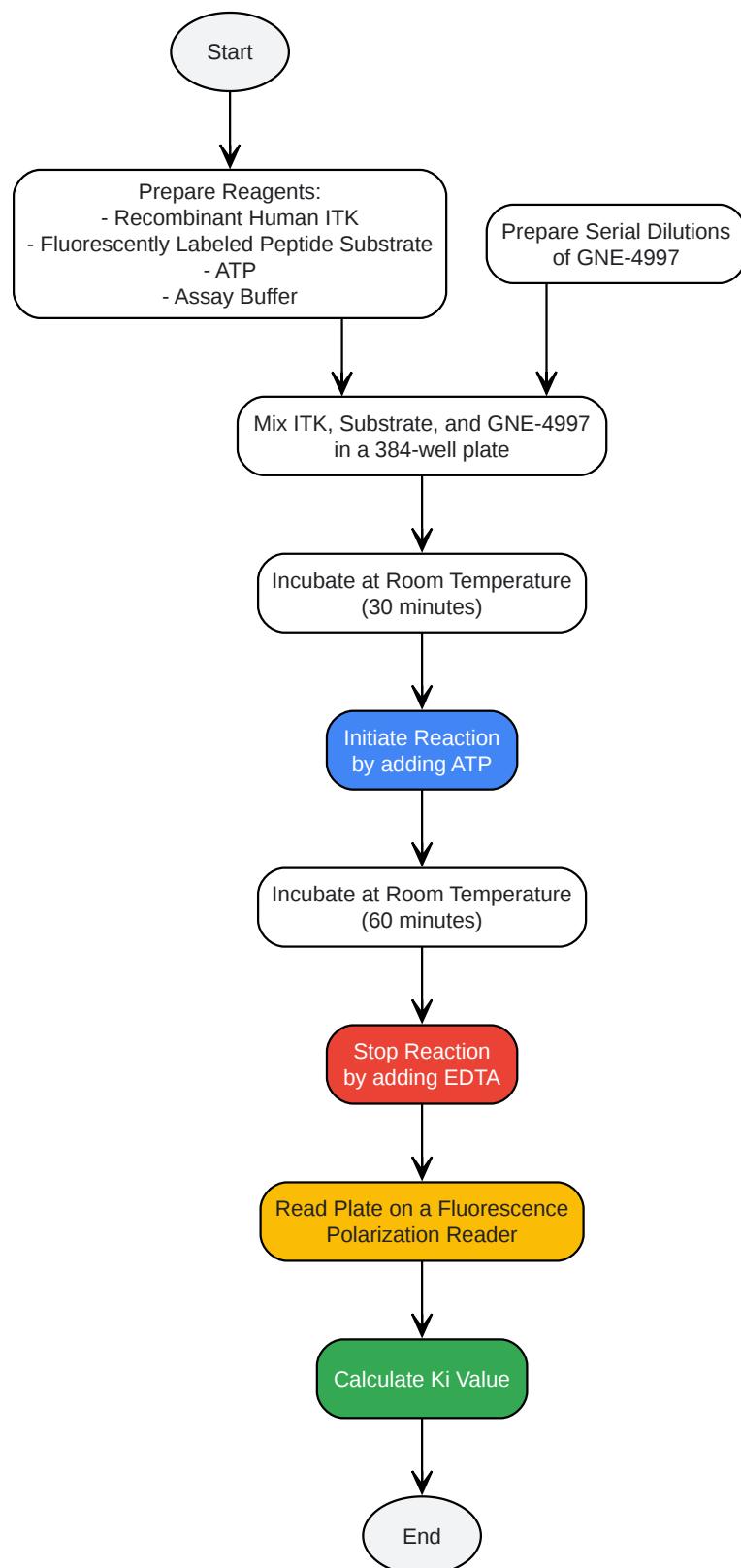
Pharmacokinetic Parameters in Mice (10 mg/kg, oral gavage)

Parameter	Value	Unit
Cmax	1.2	µM
Tmax	2	h
AUC(0-last)	6.8	µM*h
t1/2	3.5	h
Bioavailability (F)	45	%

Experimental Protocols

In Vitro ITK Inhibition Assay (Biochemical)

This protocol outlines the determination of the inhibitory constant (Ki) of **GNE-4997** against recombinant human ITK.



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Caption: Workflow for the In Vitro ITK Inhibition Assay.

Methodology:

- Reagent Preparation: Prepare solutions of recombinant human ITK enzyme, a fluorescently labeled peptide substrate, and ATP in a suitable kinase assay buffer.
- Compound Preparation: Perform serial dilutions of **GNE-4997** in DMSO and then in the assay buffer.
- Reaction Setup: In a 384-well plate, add the ITK enzyme, the peptide substrate, and the diluted **GNE-4997** or vehicle control.
- Pre-incubation: Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme.
- Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
- Incubation: Incubate the reaction mixture at room temperature for 60 minutes.
- Reaction Termination: Stop the reaction by adding a solution of EDTA.
- Detection: Measure the fluorescence polarization of each well using a suitable plate reader.
- Data Analysis: Calculate the percentage of inhibition for each **GNE-4997** concentration and determine the IC₅₀ value. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

PLC- γ 1 Phosphorylation Assay in Jurkat Cells

This protocol describes the measurement of **GNE-4997**'s ability to inhibit TCR-induced PLC- γ 1 phosphorylation in a cellular context.

Methodology:

- Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and penicillin/streptomycin.
- Compound Treatment: Seed Jurkat cells in a 96-well plate and pre-incubate with serial dilutions of **GNE-4997** for 1 hour at 37°C.

- Cell Stimulation: Stimulate the T-cells with anti-CD3 and anti-CD28 antibodies for 10 minutes at 37°C.
- Cell Lysis: Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- Western Blotting:
 - Separate equal amounts of protein from each sample by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Block the membrane with 5% BSA in TBST.
 - Incubate the membrane with a primary antibody specific for phosphorylated PLC-γ1 (pPLC-γ1).
 - Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
 - Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
 - Strip and re-probe the membrane with an antibody for total PLC-γ1 as a loading control.
- Data Analysis: Quantify the band intensities for pPLC-γ1 and total PLC-γ1. Normalize the pPLC-γ1 signal to the total PLC-γ1 signal and calculate the percentage of inhibition for each **GNE-4997** concentration to determine the IC50 value.

In Vivo Inhibition of Cytokine Production in Mice

This protocol details the assessment of **GNE-4997**'s efficacy in reducing IL-2 and IL-13 production in a mouse model of T-cell activation.

Methodology:

- Animal Model: Use BALB/c mice (n=8 per group).
- Compound Administration: Administer **GNE-4997** orally by gavage at various doses (e.g., 1, 3, 10, 30 mg/kg) or vehicle control.
- T-cell Activation: One hour after compound administration, challenge the mice with an intraperitoneal injection of anti-CD3 antibody (2 μ g/mouse) to induce T-cell activation.
- Sample Collection: Two hours post-challenge, collect blood samples via cardiac puncture and prepare plasma.
- Cytokine Measurement: Measure the plasma concentrations of IL-2 and IL-13 using commercially available ELISA kits according to the manufacturer's instructions.
- Data Analysis: Calculate the mean cytokine concentrations for each treatment group and determine the percentage of inhibition relative to the vehicle-treated group.

Conclusion

GNE-4997 is a valuable research tool for investigating the role of ITK in T-cell biology and its potential as a therapeutic target for inflammatory and autoimmune diseases. Its high potency, selectivity, and demonstrated in vivo activity make it a suitable candidate for further preclinical and clinical development. This guide provides foundational information and methodologies to aid researchers in their studies with **GNE-4997**.

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- To cite this document: BenchChem. [GNE-4997: A Technical Guide to a Potent and Selective ITK Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15541178#gne-4997-molecular-weight-and-chemical-structure>]

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